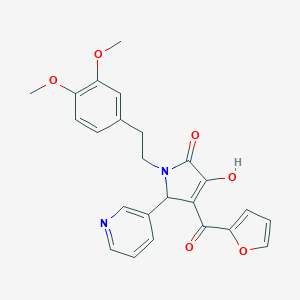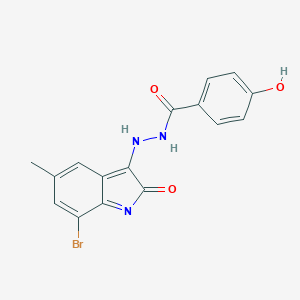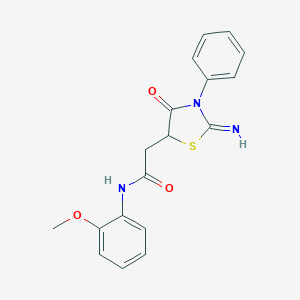
1-(3,4-dimethoxyphenethyl)-4-(2-furylcarbonyl)-3-hydroxy-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dimethoxyphenethyl)-4-(2-furylcarbonyl)-3-hydroxy-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one, also known as CEP-1347, is a small molecule inhibitor that has been studied for its potential therapeutic applications in neurodegenerative diseases.
作用機序
1-(3,4-dimethoxyphenethyl)-4-(2-furylcarbonyl)-3-hydroxy-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one inhibits the activation of JNK by binding to the ATP-binding site of the kinase. This prevents the phosphorylation and activation of downstream targets, including c-Jun and other transcription factors that are involved in the pathogenesis of neurodegenerative diseases. By inhibiting JNK activation, 1-(3,4-dimethoxyphenethyl)-4-(2-furylcarbonyl)-3-hydroxy-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one protects dopaminergic neurons from neurotoxicity and apoptosis.
Biochemical and Physiological Effects
1-(3,4-dimethoxyphenethyl)-4-(2-furylcarbonyl)-3-hydroxy-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have several biochemical and physiological effects in vitro and in vivo. It protects dopaminergic neurons from neurotoxicity and apoptosis by inhibiting JNK activation. Additionally, it has been shown to reduce the production of reactive oxygen species (ROS) and to increase the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. 1-(3,4-dimethoxyphenethyl)-4-(2-furylcarbonyl)-3-hydroxy-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one also modulates the expression of genes involved in inflammation and cell survival pathways.
実験室実験の利点と制限
One advantage of using 1-(3,4-dimethoxyphenethyl)-4-(2-furylcarbonyl)-3-hydroxy-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its specificity for JNK inhibition. This allows researchers to study the effects of JNK activation on neurodegenerative diseases and to test the potential therapeutic applications of JNK inhibitors. However, one limitation of using 1-(3,4-dimethoxyphenethyl)-4-(2-furylcarbonyl)-3-hydroxy-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one is its potential toxicity at high concentrations. Researchers must carefully titrate the concentration of 1-(3,4-dimethoxyphenethyl)-4-(2-furylcarbonyl)-3-hydroxy-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one to avoid toxicity and to ensure that the observed effects are specific to JNK inhibition.
将来の方向性
There are several future directions for the study of 1-(3,4-dimethoxyphenethyl)-4-(2-furylcarbonyl)-3-hydroxy-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one and its potential therapeutic applications in neurodegenerative diseases. One direction is to study the effects of 1-(3,4-dimethoxyphenethyl)-4-(2-furylcarbonyl)-3-hydroxy-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one on other kinases and signaling pathways that are involved in the pathogenesis of neurodegenerative diseases. Another direction is to test the efficacy of 1-(3,4-dimethoxyphenethyl)-4-(2-furylcarbonyl)-3-hydroxy-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one in animal models of neurodegenerative diseases and to develop more potent and selective JNK inhibitors for clinical use. Additionally, researchers can investigate the potential use of 1-(3,4-dimethoxyphenethyl)-4-(2-furylcarbonyl)-3-hydroxy-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one in combination with other drugs or therapies for neurodegenerative diseases.
合成法
The synthesis of 1-(3,4-dimethoxyphenethyl)-4-(2-furylcarbonyl)-3-hydroxy-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one involves several steps, including the reaction of 3,4-dimethoxyphenethylamine with 2-furoyl chloride to form 1-(3,4-dimethoxyphenethyl)-2-furoylamide. This intermediate is then reacted with 3-pyridylboronic acid to form 1-(3,4-dimethoxyphenethyl)-4-(2-furylcarbonyl)-3-pyridyl-1,5-dihydro-2H-pyrrol-2-one. Finally, this compound is oxidized to form 1-(3,4-dimethoxyphenethyl)-4-(2-furylcarbonyl)-3-hydroxy-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one.
科学的研究の応用
1-(3,4-dimethoxyphenethyl)-4-(2-furylcarbonyl)-3-hydroxy-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential therapeutic applications in neurodegenerative diseases, particularly Parkinson's disease. It has been shown to protect dopaminergic neurons from neurotoxicity and apoptosis in vitro and in vivo. Additionally, 1-(3,4-dimethoxyphenethyl)-4-(2-furylcarbonyl)-3-hydroxy-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential to inhibit the activation of c-Jun N-terminal kinase (JNK), a kinase that is involved in the pathogenesis of neurodegenerative diseases.
特性
分子式 |
C24H22N2O6 |
|---|---|
分子量 |
434.4 g/mol |
IUPAC名 |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(furan-2-carbonyl)-4-hydroxy-2-pyridin-3-yl-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H22N2O6/c1-30-17-8-7-15(13-19(17)31-2)9-11-26-21(16-5-3-10-25-14-16)20(23(28)24(26)29)22(27)18-6-4-12-32-18/h3-8,10,12-14,21,28H,9,11H2,1-2H3 |
InChIキー |
WELWJJOYEVOSDM-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCN2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CN=CC=C4)OC |
正規SMILES |
COC1=C(C=C(C=C1)CCN2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CN=CC=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl 3-{[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate](/img/structure/B228288.png)
![[4-({3-[3-(Methoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid](/img/structure/B228289.png)
![N-(4-methylphenyl)-3-[(5Z)-5-(3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B228293.png)

![N-benzhydryl-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide](/img/structure/B228303.png)


![N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-(7-hydroxy-2-oxochromen-4-yl)acetamide](/img/structure/B228315.png)

![4-[3-Acetyl-5-(acetylamino)-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]phenyl acetate](/img/structure/B228319.png)
![N-[3-oxo-3-[(2Z)-2-(2-oxo-1-propan-2-ylindol-3-ylidene)hydrazinyl]propyl]benzamide](/img/structure/B228323.png)

